N-Phenylthieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-Phenylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a phenyl group attached to the nitrogen atom at the 4-position of the pyrimidine ring. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylthieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-Phenylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule, such as the amino group and the thiophene ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule with other groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-Phenylthieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of N-Phenylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) kinases . By inhibiting these enzymes, the compound can disrupt cell cycle progression and signal transduction pathways, leading to the inhibition of cell proliferation and tumor growth .
Comparison with Similar Compounds
N-Phenylthieno[3,2-d]pyrimidin-4-amine is unique among thienopyrimidine derivatives due to its specific structural features and biological activities. Similar compounds include:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the same core structure but lack the phenyl group attached to the nitrogen atom.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms in the pyrimidine ring.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a pyrrole ring fused to the pyrimidine ring instead of a thiophene ring.
The unique structural features of this compound contribute to its distinct biological activities and make it a valuable compound for scientific research and therapeutic applications .
Properties
CAS No. |
823790-68-7 |
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Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
N-phenylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)15-12-11-10(6-7-16-11)13-8-14-12/h1-8H,(H,13,14,15) |
InChI Key |
GXYWIUDRXPSUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2SC=C3 |
Origin of Product |
United States |
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